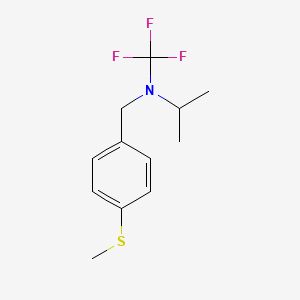
N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that features a benzyl group substituted with a methylthio group and a trifluoromethyl group attached to a propan-2-amine backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine typically involves multi-step organic reactions. One possible route could involve:
Starting Material: 4-(methylthio)benzyl chloride.
Nucleophilic Substitution: Reacting 4-(methylthio)benzyl chloride with trifluoromethylamine under basic conditions to form the intermediate.
Amine Alkylation: Alkylation of the intermediate with 2-bromopropane to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with trifluoromethyl groups are often used as catalysts in various organic reactions.
Materials Science: These compounds can be used in the development of new materials with unique electronic properties.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent due to its unique structural features.
Medicine
Therapeutic Agents: Potential use in the development of new drugs targeting specific biological pathways.
Industry
Chemical Manufacturing: Used as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-(methylthio)benzyl)-N-methylpropan-2-amine: Lacks the trifluoromethyl group.
N-(4-(methylthio)benzyl)-N-(trifluoromethyl)butan-2-amine: Has a longer alkyl chain.
Uniqueness
The presence of both the methylthio and trifluoromethyl groups in N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine imparts unique electronic and steric properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C12H16F3NS |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-9(2)16(12(13,14)15)8-10-4-6-11(17-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
GFCUDJIIBFGUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)SC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


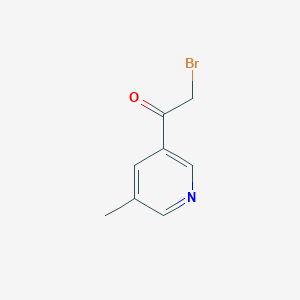
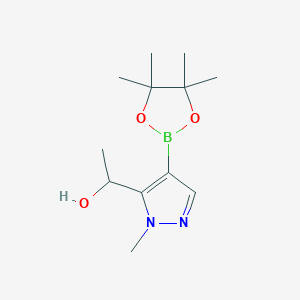

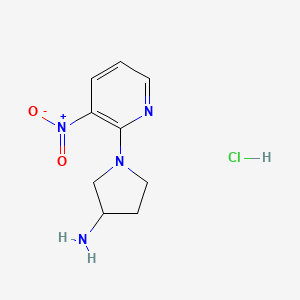
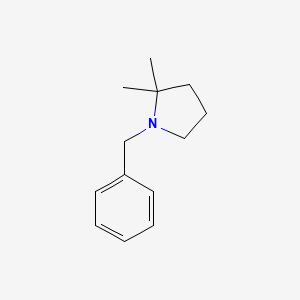
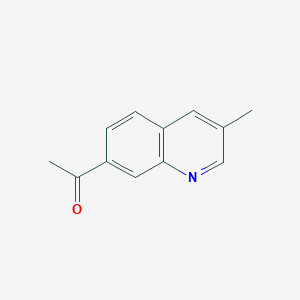
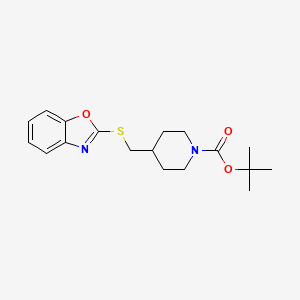
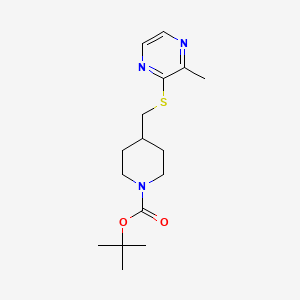
![3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one](/img/structure/B13969710.png)
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)

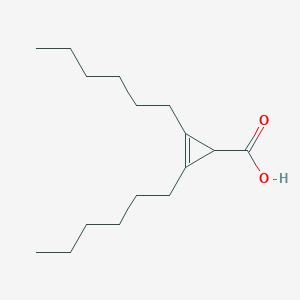
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
